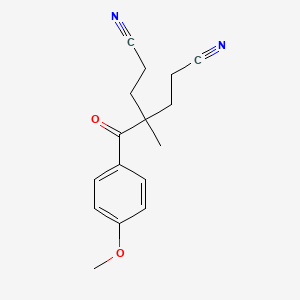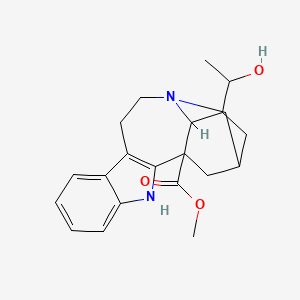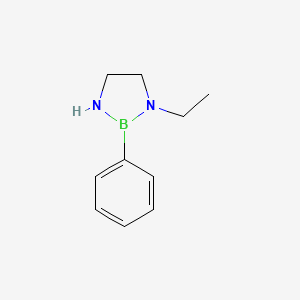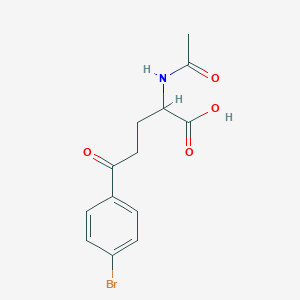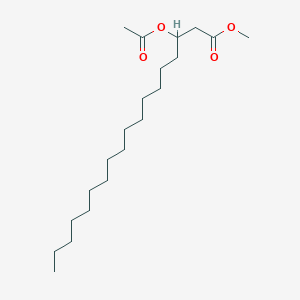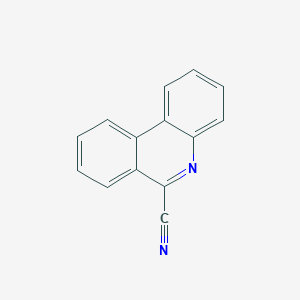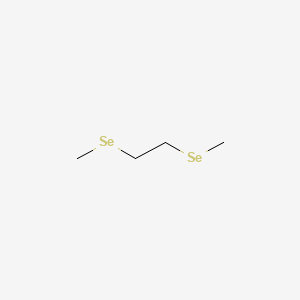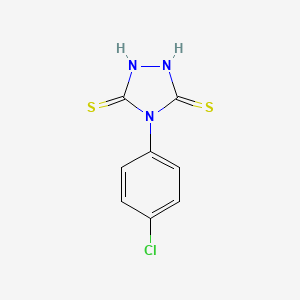
1-Propanesulfonic acid, 3-(heptylamino)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Propanesulfonic acid, 3-(heptylamino)- is a chemical compound with the molecular formula C10H23NO3S. It is commonly used as an ion-pairing agent in high-performance liquid chromatography (HPLC) for separating and analyzing various organic compounds . Additionally, it serves as a catalyst in the synthesis of various organic molecules and as a coupling agent for the immobilization of biomolecules onto solid supports .
Preparation Methods
The preparation of 1-Propanesulfonic acid, 3-(heptylamino)- typically involves the reaction of 1,3-propane sultone with heptylamine. The reaction is carried out in an organic solvent under controlled conditions to ensure high yield and purity. The process can be summarized as follows:
- Dissolve 1,3-propane sultone in an organic solvent to obtain an organic solution.
- Dissolve heptylamine in another organic solvent to obtain a separate organic solution.
- Mix the two solutions in a microchannel reactor, maintaining a molar ratio of 1:1.
- Allow the reaction to proceed under controlled temperature and pressure conditions.
- Isolate the product by freeze crystallization and filter pressing .
Chemical Reactions Analysis
1-Propanesulfonic acid, 3-(heptylamino)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonic acid group to a sulfonate group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonic acid group is replaced by other functional groups. Common reagents used in these reactions include sulfuric acid, triflic acid, and other strong acids or bases. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Propanesulfonic acid, 3-(heptylamino)- has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1-Propanesulfonic acid, 3-(heptylamino)- involves its ability to act as an ion-pairing agent and catalyst. As an ion-pairing agent, it interacts with charged molecules, enhancing their separation and analysis in HPLC. As a catalyst, it facilitates various chemical reactions by lowering the activation energy and stabilizing transition states .
Comparison with Similar Compounds
1-Propanesulfonic acid, 3-(heptylamino)- can be compared with other similar compounds, such as:
3-(dimethylamino)propane-1-sulfonic acid: This compound also serves as an ion-pairing agent and catalyst but has different functional groups that may affect its reactivity and applications.
3-(hexylamino)propane-1-sulfonic acid: Similar in structure but with a different alkyl chain length, affecting its solubility and interaction with other molecules.
3-(morpholino)propane-1-sulfonic acid: Used in similar applications but with a morpholine ring, providing different chemical properties and reactivity.
These comparisons highlight the uniqueness of 1-Propanesulfonic acid, 3-(heptylamino)- in terms of its specific functional groups and applications.
Properties
CAS No. |
1119-93-3 |
|---|---|
Molecular Formula |
C10H23NO3S |
Molecular Weight |
237.36 g/mol |
IUPAC Name |
3-(heptylamino)propane-1-sulfonic acid |
InChI |
InChI=1S/C10H23NO3S/c1-2-3-4-5-6-8-11-9-7-10-15(12,13)14/h11H,2-10H2,1H3,(H,12,13,14) |
InChI Key |
MLHYCAMQNLGPMI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCNCCCS(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(Carboxymethyl)-1,4,5,6,7,7-hexachlorobicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B14740812.png)
![N,N-diethyl-4-[2-(1,3,3-trimethylindol-1-ium-2-yl)ethenyl]aniline;chloride;hydrochloride](/img/structure/B14740815.png)
![(2S,5R,6R)-6-[(2-methoxy-2-phenylacetyl)amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B14740838.png)
